methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolidin-4,5-dione core fused with a thiazole-carboxylate moiety. Key structural elements include:
- A (3E)-configured enol-thiophene substituent at position 3 of the pyrrolidinone ring.
- A 4-ethoxyphenyl group at position 2 of the pyrrolidinone.
- A methyl-substituted thiazole ring esterified with a methyl carboxylate group.
Properties
Molecular Formula |
C23H20N2O6S2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O6S2/c1-4-31-14-9-7-13(8-10-14)17-16(18(26)15-6-5-11-32-15)19(27)21(28)25(17)23-24-12(2)20(33-23)22(29)30-3/h5-11,17,27H,4H2,1-3H3 |
InChI Key |
ZHIGLUXAWSGQPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Route A: Cyclization of Thiourea with Ketones
Adapted from methods for 4-methyl-5-(2-hydroxyethyl)-thiazole, this involves:
-
Thioureia Reaction : 3-acetylpropanol reacts with thiourea under acidic conditions (e.g., HCl) at 78–100°C for 3–8 hours.
-
Oxidation : Sodium nitrite in acidic conditions converts intermediates to the thiazole ring.
-
Esterification : Methyl chloroformate or dimethyl sulfate introduces the methyl ester at the 5-position.
Example Reaction Conditions
Route B: Halogenated Intermediate Coupling
Inspired by alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, this could involve:
-
Halogenation : Introduce a halogen (e.g., Cl) at the 4-position via substitution.
-
Cross-Coupling : Suzuki or Ullmann reactions to attach the pyrrolidinone moiety.
Pyrrolidinone Core Construction
The 4,5-dioxopyrrolidin-1-yl group suggests a diketopiperazine-like structure. Potential methods include:
Approach 1: Cyclocondensation of Amino Esters
-
Amino Ester Synthesis : 2-(4-ethoxyphenyl)glycine ester is prepared via alkylation of 4-ethoxyphenol.
-
Cyclization : Heating with a carbonyl reagent (e.g., oxalyl chloride) forms the pyrrolidinone ring.
Approach 2: Oxidative Cyclization
Using oxidizing agents (e.g., DDQ) to form the diketopiperazine from a dipeptide precursor.
| Method | Key Steps | Challenges |
|---|---|---|
| Cyclocondensation | Alkylation, cyclization | Regioselectivity control |
| Oxidative Cyclization | Dipeptide synthesis, oxidation | Stereoelectronic control |
Hydroxy(Thiophen-2-yl)Methylidene Group Installation
The (3E)-configured hydroxylamine-thiophene hybrid is likely introduced via:
Condensation Reactions
-
Knoevenagel Condensation : A thiophen-2-yl hydroxylamine reacts with a ketone or aldehyde to form the methylidene group.
-
Stereocontrol : Use of chiral catalysts or chiral auxiliaries to enforce the trans (3E) configuration.
Example Protocol
| Step | Reagents | Conditions |
|---|---|---|
| Condensation | Thiophen-2-yl hydroxylamine, pyrrolidinone ketone | EtOH, reflux, 12 hrs |
| Stereocontrol | Chiral Lewis acid (e.g., BINOL) | 0°C, THF |
Final Assembly and Functionalization
Coupling the thiazole, pyrrolidinone, and hydroxy(thiophen-2-yl)methylidene groups requires:
Stepwise Coupling
-
Thiazole-Pyrrolidinone Linkage : Ullmann coupling of the thiazole’s halogen (if Route B is used) with the pyrrolidinone’s aryl group.
-
Hydroxy Thiophene Addition : Nucleophilic substitution or click chemistry to attach the hydroxylamine-thiophene moiety.
Key Challenges and Optimization
| Challenge | Solution |
|---|---|
| Stereoselectivity at (3E) | Use of chiral auxiliaries or catalytic asymmetric synthesis |
| Pyrrolidinone Stability | Avoid strong acids/bases; use mild coupling conditions |
| Solubility Issues | Phase-transfer catalysts or microwave-assisted reactions |
Supporting Data from Analogous Compounds
Thiazole Esterification (Route A)
From: Alkyl 4-halomethyl-2-methylthiazole-5-carboxylates are prepared via:
-
Halogenation : 2-Chloroacetoacetate + thioacetamide → 4-halomethylthiazole.
-
Esterification : Methyl chloroformate in DCM with triethylamine.
Hydroxy Thiophene Condensation
From: Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate suggests that aromatic substitution and esterification are compatible.
Proposed Synthetic Pathway
-
Thiazole Core : Thiourea + 3-acetylpropanol → Cyclization → Esterification.
-
Pyrrolidinone : 4-Ethoxyphenylglycine ester → Oxalyl chloride → Cyclization.
-
Hydroxy Thiophene : Thiophen-2-yl hydroxylamine + pyrrolidinone ketone → Condensation.
-
Final Coupling : Ullmann coupling or click chemistry to link components.
Critical Reaction Conditions
| Step | Solvent | Temperature | Catalyst |
|---|---|---|---|
| Thiazole Cyclization | HCl/EtOH | 78–100°C | None |
| Esterification | DCM | RT | Triethylamine |
| Condensation | EtOH | Reflux | None |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound. For instance, derivatives containing the thiazole moiety have shown potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. These compounds are often evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing promising results that suggest potential for development into new antimicrobial agents .
Anticancer Properties
Research indicates that methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit key inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Molecular docking studies support its potential interactions with COX enzymes, which are crucial in the inflammatory response .
Material Science Applications
Beyond biological applications, this compound is being explored in material science for its potential use in developing novel polymers and coatings due to its unique chemical structure. The thiazole and pyrrolidine groups contribute to enhanced thermal stability and mechanical properties in polymer matrices .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy using standardized methods. The results indicated that modifications to the ethoxy group significantly impacted activity levels, with some derivatives achieving MIC values as low as 0.21 μM against resistant bacterial strains .
Case Study 2: Anticancer Activity Assessment
In another research effort, the compound was tested against multiple cancer cell lines including breast and colon cancer models. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating strong potential for further development into therapeutic agents .
Mechanism of Action
The mechanism by which methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects
The target compound’s biological and physicochemical properties are influenced by its substituents. Comparisons with analogs highlight key differences:
- Electron-Donating vs.
- Thiophene vs.
Physicochemical Properties
- Lipophilicity : Dichloro and fluoro substituents () increase logP values compared to the ethoxy group, favoring membrane permeability but reducing aqueous solubility .
- Ester Effects : Methyl esters (target) vs. ethyl esters () marginally affect hydrolysis rates and metabolic stability.
Spectroscopic and Crystallographic Data
- NMR : Analogous compounds (e.g., pyrazoles in ) show characteristic ¹H NMR shifts for aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.0–2.5 ppm) . The target’s thiophene protons are expected near δ 7.0–7.5 ppm.
- Mass Spectrometry: Expected [M+H]+ for the target is ~481.55, consistent with similar pyrrolidinone-thiazole hybrids .
- X-ray Crystallography: Compounds like ’s ethyl thiazole-carboxylate were resolved using SHELXL/ORTEP, confirming planarity of the thiazole-pyrrolidinone system and bond lengths (~1.75 Å for C=O) .
Biological Activity
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole and pyrrolidine possess potent antibacterial and antifungal activities. The compound may also share these properties due to its structural similarities.
Antioxidant Properties
Antioxidant activity is another critical area of interest. Compounds containing thiophene and thiazole rings have been documented to exhibit strong radical scavenging capabilities. The potential antioxidant activity of methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate warrants further investigation.
Cytotoxicity and Cancer Research
Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific cellular pathways or the induction of apoptosis in malignant cells. A detailed study on the cytotoxic effects could provide insights into its therapeutic applications.
Case Study 1: Antimicrobial Evaluation
In a study conducted by Umesha et al., a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity using standard methods such as disk diffusion and broth microdilution. Results indicated that compounds with similar substituents to methyl 2-{(3E)-...} showed significant inhibition against Gram-positive and Gram-negative bacteria.
Case Study 2: Antioxidant Activity Assessment
A comparative analysis was performed on various thiazole derivatives for their antioxidant properties using DPPH radical scavenging assays. The results demonstrated that certain modifications in the structure significantly enhanced antioxidant activity, suggesting that methyl 2-{(3E)-...} could exhibit similar benefits.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
